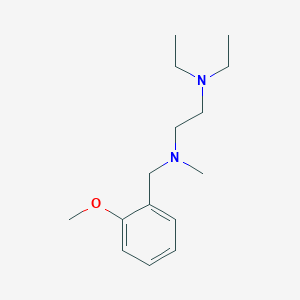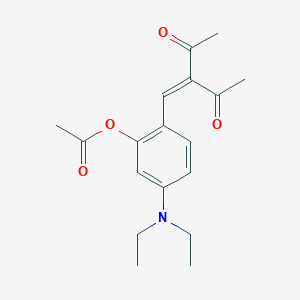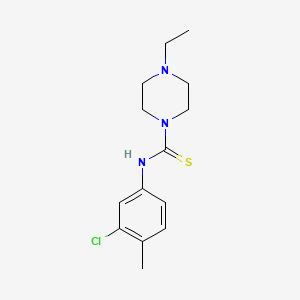![molecular formula C19H24N2O2 B5807137 N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as DMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTA is a derivative of phenoxyacetic acid and has been found to exhibit a range of biological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of DMTA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. DMTA has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, DMTA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
DMTA has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that DMTA can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DMTA has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Furthermore, DMTA has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One advantage of DMTA is that it can be synthesized relatively easily in a laboratory setting. Additionally, DMTA has been found to exhibit a range of biological effects, making it a promising candidate for further investigation. However, one limitation of DMTA is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of DMTA in humans.
未来方向
There are several future directions for the investigation of DMTA. One potential avenue is the development of DMTA as a therapeutic agent for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to determine the safety and efficacy of DMTA in humans. Furthermore, investigations into the mechanism of action of DMTA may provide insights into the development of novel anti-inflammatory and anticancer agents.
合成方法
DMTA can be synthesized through a multistep process involving the reaction of 2,3,5-trimethylphenol with chloroacetyl chloride and dimethylamine. The resulting product is then treated with sodium hydroxide to yield DMTA. The synthesis of DMTA is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
DMTA has been investigated for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. Studies have shown that DMTA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTA has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have anticancer properties. Furthermore, DMTA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-10-14(2)15(3)18(11-13)23-12-19(22)20-16-6-8-17(9-7-16)21(4)5/h6-11H,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSVVQZXNPIFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)




![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)


![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
